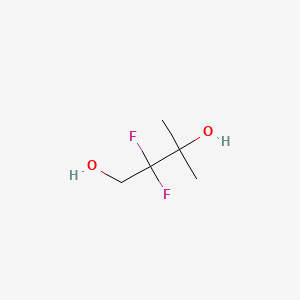![molecular formula C8H15NO2S B14030389 2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)
2-Thia-3-azaspiro[4.5]decane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thia-3-azaspiro[4.5]decane 2,2-dioxide is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.27 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both sulfur and nitrogen atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Thia-3-azaspiro[4.5]decane 2,2-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor molecule containing both sulfur and nitrogen functionalities. The reaction conditions often involve the use of a base and a solvent to facilitate the cyclization process . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for this compound .
Chemical Reactions Analysis
2-Thia-3-azaspiro[4.5]decane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
2-Thia-3-azaspiro[4.5]decane 2,2-dioxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-Thia-3-azaspiro[4.5]decane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Thia-3-azaspiro[4.5]decane 2,2-dioxide can be compared with other similar compounds, such as:
2-Thia-7-azaspiro[4.5]decane 2,2-dioxide hydrochloride: This compound has a similar spirocyclic structure but includes a hydrochloride group, which may alter its chemical properties and applications.
1-Thia-4-azaspiro[4.5]decane:
The uniqueness of 2-Thia-3-azaspiro[4
Properties
Molecular Formula |
C8H15NO2S |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
2λ6-thia-3-azaspiro[4.5]decane 2,2-dioxide |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)7-8(6-9-12)4-2-1-3-5-8/h9H,1-7H2 |
InChI Key |
KZDSBYWAHYMLHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CNS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3AS,7AR)-1-Cyclopentylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14030326.png)




![4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14030344.png)




![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)
